molecular formula C20H25N3O3S B5014735 N-(2,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide

N-(2,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide

Cat. No.: B5014735
M. Wt: 387.5 g/mol
InChI Key: BXULUYGHPLJUPZ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring, a sulfonyl group, and a substituted acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-16-8-9-17(2)19(14-16)21-20(24)15-22-10-12-23(13-11-22)27(25,26)18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXULUYGHPLJUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step often involves the reaction of piperazine with a sulfonyl chloride, such as phenylsulfonyl chloride, under basic conditions to form the sulfonylated piperazine intermediate.

    Acetamide Formation: The next step involves the acylation of the sulfonylated piperazine with an appropriate acylating agent, such as 2-chloroacetamide, to introduce the acetamide group.

    Substitution Reaction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under appropriate conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and enzymes.

    Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and pathways.

    Industrial Applications: The compound may be used in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and sulfonyl group are key structural features that facilitate binding to these targets, potentially modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide
  • N-(2,5-dimethylphenyl)-2-[4-(ethylsulfonyl)-1-piperazinyl]acetamide
  • N-(2,5-dimethylphenyl)-2-[4-(propylsulfonyl)-1-piperazinyl]acetamide

Uniqueness

N-(2,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide is unique due to the presence of the phenylsulfonyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties compared to similar compounds with different sulfonyl substituents. This uniqueness can result in distinct biological activities and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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